Cas no 1699397-99-3 (2-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid)
2-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid
- EN300-1300114
- 1699397-99-3
- 2-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid
-
- Inchi: 1S/C15H15N3O4/c19-14(20)13(8-12-9-16-6-7-17-12)18-15(21)22-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2,(H,18,21)(H,19,20)
- InChI Key: PBASCPOOZZDSLY-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC(C(=O)O)CC1C=NC=CN=1)=O
Computed Properties
- Exact Mass: 301.10625597g/mol
- Monoisotopic Mass: 301.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 101Ų
2-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300114-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1300114-50mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 50mg |
$1008.0 | 2023-09-30 | ||
| Enamine | EN300-1300114-100mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 100mg |
$1056.0 | 2023-09-30 | ||
| Enamine | EN300-1300114-250mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 250mg |
$1104.0 | 2023-09-30 | ||
| Enamine | EN300-1300114-500mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 500mg |
$1152.0 | 2023-09-30 | ||
| Enamine | EN300-1300114-1000mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 1000mg |
$1200.0 | 2023-09-30 | ||
| Enamine | EN300-1300114-2500mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 2500mg |
$2351.0 | 2023-09-30 | ||
| Enamine | EN300-1300114-5000mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 5000mg |
$3479.0 | 2023-09-30 | ||
| Enamine | EN300-1300114-10000mg |
2-{[(benzyloxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid |
1699397-99-3 | 10000mg |
$5159.0 | 2023-09-30 |
2-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid
Chemical Profile of 2-{(Benzyloxy)Carbonylamino}-3-(Pyrazin-2-Yl)Propanoic Acid (CAS No. 1699397-99-3)
The compound 2-{(Benzyloxy)Carbonylamino}-3-(Pyrazin-2-Yl)Propanoic Acid (CAS No. 1699397-99-3) is a structurally complex organic molecule with significant potential in the fields of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique combination of functional groups, including a benzyloxy carbonyl amino group and a pyrazinyl moiety, which contribute to its diverse chemical properties and biological activities.
Recent studies have highlighted the importance of benzyloxy carbonyl amino groups in modulating the pharmacokinetic profiles of bioactive molecules. The presence of this group in 2-{(Benzyloxy)Carbonylamino}-3-(Pyrazin-2-Yl)Propanoic Acid suggests that it may exhibit favorable solubility and stability characteristics, making it a promising candidate for drug delivery systems. Additionally, the pyrazinyl ring, a heterocyclic structure known for its aromaticity and electron-withdrawing properties, further enhances the compound's potential as a scaffold for designing bioactive agents.
The synthesis of 2-{(Benzyloxy)Carbonylamino}-3-(Pyrazin-2-Yl)Propanoic Acid involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Researchers have optimized these processes to achieve high yields and purity, ensuring the compound's suitability for advanced biological assays. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.
In terms of biological activity, 2-{(Benzyloxy)Carbonylamino}-3-(Pyrazin-2-Yl)Propanoic Acid has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, recent in vitro studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The compound's selectivity for HDAC isoforms has been a focal point of recent investigations, with researchers exploring its therapeutic potential in preclinical models.
Beyond enzymatic inhibition, the compound's pyrazinyl moiety has been linked to anti-inflammatory and antioxidant activities. These properties make it a valuable tool in the development of therapies targeting chronic inflammatory diseases such as arthritis and cardiovascular disorders. Furthermore, its propanoic acid backbone provides flexibility in designing derivatives with enhanced bioavailability and target specificity.
The integration of benzyloxy carbonyl amino and pyrazinyl groups into a single molecule creates a unique pharmacophore that can interact with multiple biological targets. This versatility positions 2-{(Benzyloxy)Carbonylamino}-3-(Pyrazin-2-Yl)Propanoic Acid as a lead compound for drug design efforts aimed at addressing unmet medical needs. Ongoing research is focused on optimizing its pharmacokinetic profile through structural modifications while maintaining its bioactivity.
In conclusion, 2-{(Benzyloxy)Carbonylamino}-3-(Pyrazin-2-Yl)Propanoic Acid (CAS No. 1699397-99-3) represents a significant advancement in medicinal chemistry due to its novel structure and diverse biological activities. As research progresses, this compound is expected to play a pivotal role in the development of innovative therapeutic agents with improved efficacy and safety profiles.
1699397-99-3 (2-{(benzyloxy)carbonylamino}-3-(pyrazin-2-yl)propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)